Cas no 4946-13-8 (4-ethylbenzene-1-thiol)

4-Ethylbenzene-1-thiol (CAS 15571-91-2) is a sulfur-containing aromatic compound characterized by the presence of an ethyl substituent and a thiol functional group on the benzene ring. This organosulfur compound is commonly utilized in organic synthesis and as a building block for more complex chemical structures. Its thiol group enables participation in thiol-ene reactions and metal coordination, making it valuable in materials science and catalysis. The ethyl group enhances solubility in organic solvents, facilitating its use in various reaction conditions. It is typically handled under inert conditions due to the reactivity of the thiol moiety. Suitable for research and industrial applications requiring precise thiol-functionalized intermediates.
4-ethylbenzene-1-thiol structure
4-ethylbenzene-1-thiol structure
Product Name:4-ethylbenzene-1-thiol
CAS No:4946-13-8
MF:C8H10S
MW:138.230000972748
MDL:MFCD00040229
CID:45432
PubChem ID:2758914
Update Time:2025-08-05

4-ethylbenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-Ethylthiophenol
    • 4-Ethylbenzenethiol
    • 4-Ethyl thiophenol
    • MFCD00040229
    • 4946-13-8
    • FT-0618427
    • DTXSID40374550
    • SCHEMBL186324
    • Benzenethiol, 4-ethyl-
    • AS-75932
    • p-ethylphenyl mercaptan
    • J-515302
    • EN300-85718
    • 4-ethylbenzene-1-thiol
    • H11883
    • 4-Ethylphenyl mercaptan
    • CS-0296669
    • AKOS005206838
    • E0672
    • p-ethylthiophenol
    • 4-Ethylthiophenol, AldrichCPR
    • F8882-1203
    • p-ethylphenylmercaptan
    • DTXCID20325580
    • DB-051629
    • MDL: MFCD00040229
    • Inchi: 1S/C8H10S/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3
    • InChI Key: WWQQPHUHTAZWDH-UHFFFAOYSA-N
    • SMILES: SC1C=CC(=CC=1)CC
    • BRN: 1905734

Computed Properties

  • Exact Mass: 138.05000
  • Monoisotopic Mass: 138.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 72.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1A^2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.02
  • Melting Point: -30°C (estimate)
  • Boiling Point: 211°C(lit.)
  • Flash Point: 119-120°C/30mm
  • Refractive Index: 1.563
  • PSA: 38.80000
  • LogP: 2.53770
  • Sensitiveness: Air Sensitive
  • Solubility: Uncertain

4-ethylbenzene-1-thiol Security Information

4-ethylbenzene-1-thiol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-ethylbenzene-1-thiol Pricemore >>

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Additional information on 4-ethylbenzene-1-thiol

Chemical Profile of 4-ethylbenzene-1-thiol (CAS No. 4946-13-8)

4-ethylbenzene-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 4946-13-8, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound, characterized by its aromatic structure with an ethyl substituent and a thiol functional group at the para position, exhibits unique chemical properties that make it valuable for various synthetic applications. The thiol group (-SH) imparts reactivity suitable for further functionalization, while the aromatic ring provides stability and interaction potential with biological targets.

The synthesis of 4-ethylbenzene-1-thiol typically involves the selective alkylation of benzene derivatives followed by thiolation. Advanced catalytic methods have been employed to enhance yield and purity, ensuring that the final product meets stringent analytical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly utilized to confirm the structural integrity of the compound.

In recent years, 4-ethylbenzene-1-thiol has been explored for its potential applications in medicinal chemistry. The compound’s ability to act as a precursor in the synthesis of more complex molecules has made it a subject of interest in drug discovery programs. Specifically, its structural motif has been investigated for interactions with enzymes and receptors, suggesting possible utility in developing novel therapeutic agents.

One notable area of research involves the use of 4-ethylbenzene-1-thiol in the development of bioactive molecules targeting neurological disorders. Studies have demonstrated that thiophenolic compounds can modulate neurotransmitter pathways, making them candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease. The ethyl group in 4-ethylbenzene-1-thiol may influence its pharmacokinetic properties, potentially enhancing bioavailability or selectivity compared to unsubstituted analogs.

Furthermore, the compound has shown promise in materials science applications. Its aromatic nature allows for integration into polymers and coatings, where it can contribute to thermal stability and chemical resistance. Researchers have also explored its use as a ligand in catalytic systems, leveraging its thiol group to coordinate with metal centers and facilitate organic transformations.

The latest advancements in computational chemistry have enabled more precise predictions of 4-ethylbenzene-1-thiol’s behavior in complex systems. Molecular modeling studies indicate that its interactions with biological targets can be fine-tuned by modifying substituents or solvation conditions. These insights are critical for optimizing synthetic routes and designing derivatives with enhanced efficacy.

Industrial-scale production of 4-ethylbenzene-1-thiol requires careful consideration of environmental and safety protocols. While not classified as a hazardous material under standard regulations, proper handling is essential to prevent degradation or unwanted side reactions. Continuous flow chemistry has emerged as a sustainable alternative to traditional batch processing, offering improved efficiency and reduced waste generation.

Future research directions may focus on expanding the scope of 4-ethylbenzene-1-thiol derivatives through cross-coupling reactions or biocatalytic methods. Such innovations could unlock new therapeutic possibilities or materials with tailored properties. Collaborative efforts between academia and industry are likely to drive these developments, ensuring that scientific discoveries translate into practical applications.

In summary, 4-ethylbenzene-1-thiol (CAS No. 4946-13-8) represents a versatile compound with broad utility across multiple domains. Its unique structural features and reactivity make it a valuable building block for pharmaceuticals, materials science, and catalysis. As research progresses, this molecule is poised to contribute significantly to scientific advancements and technological innovations.

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